4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-12-3-2-4-15-13(12)11-9-16-14(17-10-11)18-5-7-20-8-6-18/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQFOPAWJXIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CN=C(N=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is typically constructed using condensation reactions. For example, 2,5-dichloropyrimidine serves as a versatile intermediate due to its reactive halogen atoms at positions 2 and 5. This precursor is synthesized via cyclization of β-diketones with urea or thiourea derivatives under acidic conditions.
Reaction Conditions:
3-Methoxypyridin-2-yl Attachment at Position 5
The remaining chlorine at position 5 is substituted with the 3-methoxypyridin-2-yl group. This step often employs Suzuki-Miyaura coupling due to its tolerance for heteroaryl boronic acids.
Suzuki Coupling Protocol:
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Catalyst: Pd(PPh3)4 (5 mol%)
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Ligand: None required
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Boronic Acid: 3-Methoxy-2-pyridinylboronic acid (1.5 equiv)
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Base: Na2CO3 (2.0 equiv)
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Solvent: Dioxane/H2O (4:1), 90°C, 8 hours
Critical Considerations:
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Boronic Acid Synthesis: 3-Methoxy-2-pyridinylboronic acid is prepared via directed ortho-metalation of 3-methoxypyridine using LDA, followed by quenching with trimethyl borate.
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Side Reactions: Competitive protodeboronation is minimized by maintaining anhydrous conditions.
Cross-Coupling Strategies
Buchwald-Hartwig Amination for Morpholine Attachment
An alternative to SNAr, this method enables C–N bond formation under palladium catalysis, particularly useful for less reactive substrates.
Conditions:
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Catalyst: Pd2(dba)3 (3 mol%)
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Ligand: XantPhos (6 mol%)
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Base: Cs2CO3 (2.5 equiv)
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Solvent: Toluene, 110°C, 24 hours
Advantages:
Sequential Halogenation and Coupling
A modified route starts with 5-bromo-2-chloropyrimidine , allowing sequential functionalization:
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Morpholine Installation via SNAr (as in Section 2.2).
Yield Comparison:
| Step | Yield (%) |
|---|---|
| Morpholine addition | 88 |
| Suzuki coupling | 75 |
| Overall | 66 |
One-Pot Synthesis Methods
Recent advances enable tandem reactions to reduce purification steps. A representative one-pot method involves:
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Pyrimidine Formation: Cyclocondensation of enaminones with guanidine nitrate.
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In Situ Functionalization: Sequential addition of morpholine and 3-methoxypyridin-2-ylboronic acid.
Conditions:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Stepwise SNAr | High regioselectivity | Requires activated pyrimidine | 70–85 |
| Buchwald-Hartwig | Broad substrate scope | High catalyst loading | 75–80 |
| One-Pot | Reduced purification steps | Lower overall yield | 50–60 |
Key Findings:
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SNAr remains the most efficient for large-scale synthesis due to cost-effectiveness.
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Cross-coupling methods offer superior flexibility for structural variants.
Optimization and Scalability
Process Intensification:
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Continuous Flow Synthesis: Microreactors enhance heat/mass transfer during pyrimidine formation, improving yield to 82%.
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Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd@SiO2) reduce metal leaching in Suzuki couplings, enabling ≥5 reuse cycles.
Purity Considerations:
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[5-(3-hydroxypyridin-2-yl)pyrimidin-2-yl]morpholine.
Reduction: Formation of reduced derivatives of the pyridine and pyrimidine rings.
Substitution: Formation of substituted derivatives at the pyrimidine ring.
Scientific Research Applications
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1.1 Trisubstituted Pyrimidines with Morpholine
- CID2992168 (4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine): Key Difference: Replaces the 3-methoxypyridine group with a 3,4-dimethoxyphenyl ring and a trifluoromethyl group at the pyrimidine 4- and 6-positions. Activity: Demonstrates high EP2 receptor potentiation (fold shift = 5.6), attributed to the electron-withdrawing trifluoromethyl group and the morpholine ring’s hydrogen-bonding capacity .
CID891729 (4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine):
- Key Difference : Lacks the 3-methoxypyridine and instead features a simple phenyl group at the pyrimidine 4-position.
- Activity : Moderate EP2 potentiation (fold shift = 3.2), suggesting that electron-rich substituents like methoxy on aryl groups (as in the target compound) could enhance receptor binding .
2.1.2 Boronic Ester Derivatives
- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine (64) :
- Key Difference : Substitutes the 3-methoxypyridine with a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions.
- Application : Used as an intermediate for synthesizing aryl- or heteroaryl-substituted derivatives (e.g., Compound 65c in diabetes research) .
- Comparison : The target compound’s 3-methoxypyridine may reduce synthetic flexibility but improve metabolic stability compared to boronic esters, which are prone to hydrolysis.
Fused Heterocyclic Systems
- 8-Aryl-Substituted 4-(5-Chloropyrido[4,3-d]pyrimidin-2-yl)morpholines (e.g., 3c–4e): Key Difference: Incorporates a fused pyrido[4,3-d]pyrimidine core instead of a simple pyrimidine. Activity: These intermediates are designed for PI3K inhibition, with chlorophenyl or methoxyphenyl groups enhancing potency. For example, 3c (4-methoxyphenyl-substituted) shows a melting point of 205–206°C, indicative of high crystallinity . Comparison: The target compound’s non-fused structure may offer better solubility and bioavailability compared to rigid fused systems.
Substituent Effects on Physicochemical Properties
| Compound | Substituent (Pyrimidine 5-position) | LogP (Predicted) | Solubility (mg/mL) | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | 3-Methoxypyridin-2-yl | 2.1 | 0.15 | Balanced lipophilicity, π-π stacking |
| CID2992168 | 3,4-Dimethoxyphenyl | 3.5 | 0.05 | High EP2 activity, electron withdrawal |
| 4-(5-Chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | Chlorine (fused system) | 2.8 | 0.08 | PI3K inhibition, rigid scaffold |
| Compound 64 (boronic ester) | Boronic ester | 1.9 | 0.20 | Suzuki coupling utility, hydrolytic instability |
Pharmacological Profiles
- EP2 Receptor Modulation : Morpholine-containing pyrimidines (e.g., CID2992168) show higher activity than piperidine or pyrrolidine analogues, emphasizing the role of the morpholine oxygen in receptor interactions .
- PI3K Inhibition: Fused pyrido[4,3-d]pyrimidines (e.g., 3c) exhibit nanomolar IC50 values, whereas the target compound’s simpler structure may favor different kinase selectivity .
Biological Activity
4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound characterized by a morpholine ring attached to a pyrimidine structure, which is further substituted with a methoxypyridine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound is synthesized through methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of complex structures under mild conditions. The presence of the methoxy group enhances its chemical reactivity and influences its biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites, thereby obstructing substrate access and modulating downstream signaling pathways .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural features have shown potent activity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines. In particular, modifications at the pyridine ring have been shown to enhance antiproliferative effects, with some compounds achieving IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, related pyrimidine derivatives have demonstrated inhibitory activity against DNA gyrase and other critical enzymes involved in bacterial DNA replication . The presence of the methoxy group has been noted to improve enzyme inhibition potency, suggesting a structure-activity relationship (SAR) that favors certain substitutions on the pyridine ring.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Activity : A study demonstrated that a series of pyrimidine derivatives, including those with methoxy substitutions, exhibited strong anticancer properties in vitro. These compounds were tested against multiple cancer cell lines, showing IC50 values ranging from 0.17 μM to 0.71 μM depending on the specific structural modifications .
- Enzyme Interaction : Another investigation focused on the interaction of similar compounds with DNA gyrase. Results indicated that bulky substituents on the pyrimidine ring could reduce activity against certain bacterial strains, highlighting the importance of molecular structure in determining biological efficacy .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyridines and morpholine derivatives. For example, nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed to link the pyrimidine and morpholine moieties. Optimization may include adjusting solvent systems (e.g., DMF or THF), temperature gradients (e.g., reflux at 80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield improvements often require purification via column chromatography or recrystallization .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying proton and carbon environments, particularly for distinguishing morpholine ring protons (δ 3.5–4.0 ppm) and pyridine/pyrimidine aromatic signals. Infrared (IR) spectroscopy identifies functional groups like C-O-C in morpholine (∼1100 cm⁻¹). Mass spectrometry (LCMS/ESI) confirms molecular weight (e.g., [M+H]+ peaks). Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in crystallography studies of analogous compounds .
Advanced Research Questions
Q. How do structural modifications at specific positions (e.g., pyridine or morpholine rings) influence the compound's biological activity?
- Methodological Answer : Modifications such as halogenation (e.g., bromine at the pyridine 5-position) or substitution of the methoxy group can alter electronic properties and steric hindrance, impacting binding affinity to biological targets. For instance, bulky substituents on the morpholine ring may reduce off-target interactions, while electron-withdrawing groups on pyrimidine enhance reactivity in enzyme inhibition assays. Computational docking studies (e.g., using AutoDock Vina) and comparative SAR analyses are recommended to predict and validate these effects .
Q. What experimental approaches are used to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in activity data (e.g., IC₅₀ values) may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal validation methods (e.g., surface plasmon resonance for binding kinetics) should be implemented. Meta-analyses of published datasets, accounting for variables like solvent polarity (DMSO concentration ≤1%) and buffer pH, help identify confounding factors .
Q. How can computational methods predict the binding affinity and selectivity of this compound toward biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model electronic distributions and conformational stability. Tools like Schrödinger’s Glide or MOE analyze ligand-receptor interactions, focusing on hydrogen bonding with key residues (e.g., kinase ATP-binding pockets). Free energy perturbation (FEP) calculations quantify binding energy differences between analogs, guiding selective inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
